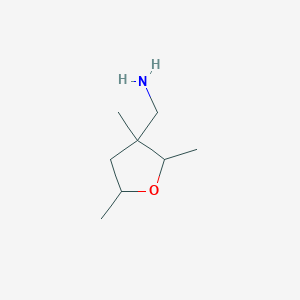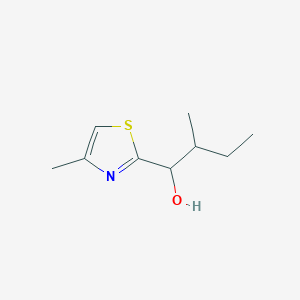
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with a suitable Grignard reagent, such as 2-methylbutylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one.
Reduction: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butane.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .
類似化合物との比較
Similar Compounds
4-Methyl-1,3-thiazole-2-carbaldehyde: A precursor in the synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol.
2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-1-amine: A structurally similar compound with an amine group instead of an alcohol.
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one: The oxidized form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C9H15NOS |
|---|---|
分子量 |
185.29 g/mol |
IUPAC名 |
2-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-4-6(2)8(11)9-10-7(3)5-12-9/h5-6,8,11H,4H2,1-3H3 |
InChIキー |
YYZQZAKUCPMMQG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C1=NC(=CS1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


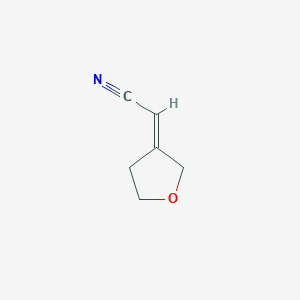

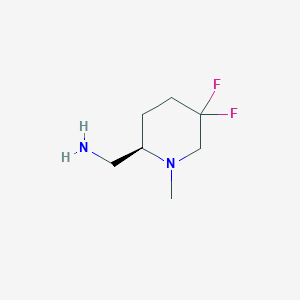
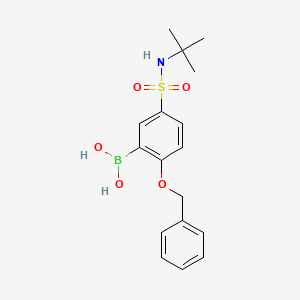

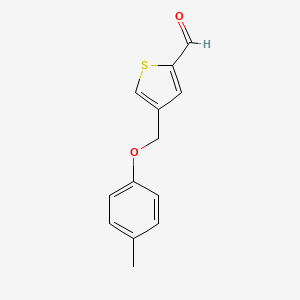


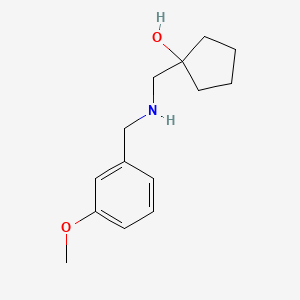
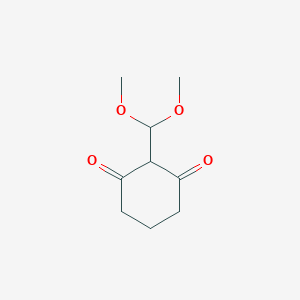
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
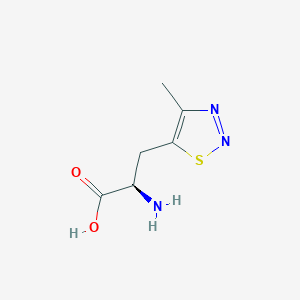
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
